molecular formula C17H19NO3 B14694331 2,2-Diphenyl-1,3-propanediol methylcarbamate CAS No. 25384-56-9

2,2-Diphenyl-1,3-propanediol methylcarbamate

Cat. No.: B14694331
CAS No.: 25384-56-9
M. Wt: 285.34 g/mol
InChI Key: NSFWQVLIKNSZQT-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1,3-propanediol methylcarbamate is an important chemical intermediate widely used in various industrial applications. This compound is known for its bifunctional properties, making it a valuable component in the production of polymer materials such as polyether, polyurethane, and polyesters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1,3-propanediol methylcarbamate typically involves the reaction of 2,2-Diphenyl-1,3-propanediol with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the carbamate group .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis processes. The production methods are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1,3-propanediol methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

2,2-Diphenyl-1,3-propanediol methylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer properties.

    Medicine: Research has shown its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of high-performance polymers and materials.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1,3-propanediol methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-1,3-propanediol methylcarbamate stands out due to its unique bifunctional properties, making it highly versatile in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .

Properties

CAS No.

25384-56-9

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(3-hydroxy-2,2-diphenylpropyl) N-methylcarbamate

InChI

InChI=1S/C17H19NO3/c1-18-16(20)21-13-17(12-19,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,19H,12-13H2,1H3,(H,18,20)

InChI Key

NSFWQVLIKNSZQT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC(CO)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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